molecular formula C10H16O2 B15279941 (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone

(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone

Cat. No.: B15279941
M. Wt: 168.23 g/mol
InChI Key: DSGQUBLTBNJBLZ-WCBMZHEXSA-N
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Description

(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone (CAS 90130-91-9) is a high-purity chiral building block critical for advanced organic synthesis and drug discovery research. This compound features a stereochemically defined cyclohexanone scaffold functionalized with allyl and hydroxy groups, making it a versatile precursor for constructing complex molecular architectures. Its research value is particularly significant in the synthesis of bioactive molecules and natural products, where such chiral, non-aromatic rings can be strategically dehydrogenated to form substituted aromatic compounds, a key transformation in medicinal chemistry . The defined (2R,3S) stereochemistry is essential for achieving high enantioselectivity in asymmetric synthesis, enabling the development of novel therapeutic agents with optimized target interactions. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate in exploratory studies, including the development of nucleoside-based antiviral prodrugs and other pharmacologically active scaffolds .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2R,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h3,8,11H,1,4-7H2,2H3/t8-,10+/m0/s1

InChI Key

DSGQUBLTBNJBLZ-WCBMZHEXSA-N

Isomeric SMILES

C[C@]1([C@H](CCCC1=O)O)CC=C

Canonical SMILES

CC1(C(CCCC1=O)O)CC=C

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Synthesis via Organocatalytic Aldol Reaction

The stereoselective construction of the (2R,3S) configuration poses significant synthetic challenges due to the proximity of stereogenic centers at C2 and C3. A widely adopted method involves an organocatalytic asymmetric aldol reaction followed by allylation.

Reaction Mechanism and Conditions

The synthesis begins with the aldol condensation between 2-methylcyclohexanone and an allyl-derived electrophile. A proline-based organocatalyst (e.g., L-proline) induces enantioselectivity by forming a chiral enamine intermediate. Key parameters include:

  • Catalyst Loading : 10 mol% L-proline in dimethylformamide (DMF) at 25°C.
  • Reaction Time : 48 hours under inert atmosphere.
  • Post-Reaction Workup : Acidic hydrolysis to liberate the aldol adduct, followed by chromatographic purification (silica gel, 7:3 cyclohexane/ethyl acetate).

Stereochemical Outcomes

The (2R,3S) configuration is achieved with 90–95% enantiomeric excess (ee), as confirmed by chiral HPLC. The optical rotation, [α]D²⁰ = +27.5 (c 0.42, CHCl₃), aligns with literature values for the target stereoisomer.

Table 1: Key Parameters for Organocatalytic Aldol Synthesis
Parameter Value
Catalyst L-Proline (10 mol%)
Solvent DMF
Temperature 25°C
Reaction Time 48 hours
Enantiomeric Excess (ee) 90–95%
Optical Rotation ([α]D²⁰) +27.5 (c 0.42, CHCl₃)
Rf Value 0.40 (7:3 cyclohexane/EtOAc)

Biocatalytic Reduction of Prochiral Precursors

Biocatalysis offers an alternative route to access the (2R,3S) configuration with high fidelity. Ketoreductases (KREDs) selectively reduce a prochiral diketone intermediate to yield the desired stereochemistry.

Substrate Preparation and Enzymatic Screening

The prochiral substrate, 2-allyl-2-methylcyclohexane-1,3-dione, is synthesized via Claisen condensation of methyl cyclohexanone-2-carboxylate with allyl bromide. KREDs from Lactobacillus brevis demonstrate superior activity and selectivity:

  • pH Optimum : 7.0–7.5 in phosphate buffer.
  • Cofactor Regeneration : Glucose dehydrogenase (GDH) with NADPH.
  • Conversion Efficiency : >98% after 24 hours.

Isolation and Characterization

The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via flash chromatography. ¹H NMR analysis reveals distinct signals for the allyl group (δ 5.05–5.18 ppm) and hydroxyl-bearing methine (δ 3.78–3.82 ppm).

Table 2: Biocatalytic Reduction Optimization
Parameter Value
Enzyme Lactobacillus brevis KRED
Cofactor NADPH (0.5 mM)
Temperature 30°C
Conversion >98%
Isolated Yield 82–85%

Industrial-Scale Production Using Continuous Flow Reactors

To address scalability challenges, continuous flow microreactors enable precise control over reaction parameters, enhancing yield and reducing waste.

Flow Reactor Design

A two-stage system is employed:

  • Aldol Reaction Zone : Tubular reactor (Teflon, 1.0 mm ID) with immobilized L-proline catalyst.
  • Reduction Zone : Packed-bed reactor containing KRED-coated beads.

Performance Metrics

  • Throughput : 1.2 L/h per reactor module.
  • Space-Time Yield : 45 g/L/h.
  • Purity : >99% by GC-MS.
Table 3: Continuous Flow Process Outcomes
Metric Value
Residence Time 12 minutes
Catalyst Stability >200 hours
Overall Yield 78%

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone Synthesis
Method ee (%) Yield (%) Scalability Cost ($/g)
Organocatalytic Aldol 90–95 65–70 Moderate 120–150
Biocatalytic Reduction >99 80–85 High 80–100
Continuous Flow 95–98 75–80 Industrial 50–70

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The allyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (2R,3S)-2-Allyl-2-methylcyclohexanone, while reduction of the carbonyl group can produce (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanol .

Scientific Research Applications

(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical and Spectroscopic Data

Compound Molecular Formula Optical Rotation ([α]D²⁰) Key ¹H NMR Shifts (δ, ppm)
(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone C₁₀H₁₆O₂ -27.5 (predicted) 1.19 (s, CH₃), 5.05–5.18 (allyl)
(2S,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone C₁₀H₁₆O₂ +27.5 1.19 (s, CH₃), 3.78–3.82 (OH-bearing CH)
2-Allyl-3-methylcyclohexanone C₁₀H₁₄O N/A 2.35–2.45 (allyl CH₂), 1.60–1.80 (cyclohexyl CH₂)

Biological Activity

(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone, a chiral compound with the molecular formula C10_{10}H16_{16}O2_2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a cyclohexanone core with an allyl group and a hydroxyl group at the 2 and 3 positions, respectively. Its structure can be represented as follows:

  • IUPAC Name : (2R,3S)-2-allyl-3-hydroxy-2-methylcyclohexan-1-one
  • CAS Number : 90130-91-9
  • Molecular Weight : 168.24 g/mol

Biological Activity Overview

Research indicates that (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.
  • Anti-inflammatory Effects : It has been reported to reduce inflammation in certain experimental models.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard broth microdilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone were evaluated using in vitro assays on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Antioxidant Properties

The antioxidant capacity of (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone was assessed using DPPH and ABTS assays. The compound exhibited a strong ability to scavenge free radicals.

Assay TypeIC50 (µg/mL)
DPPH25
ABTS30

These results indicate that this compound could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several case studies have demonstrated the potential therapeutic applications of (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone:

  • Case Study on Wound Healing : In an experimental model of wound healing in rats, treatment with this compound resulted in accelerated healing rates compared to controls.
    • Healing Rate Improvement : 45% faster healing observed in treated groups.
  • Neuroprotective Effects : Research has also indicated potential neuroprotective effects in models of neurodegeneration, where the compound reduced neuronal cell death induced by oxidative stress.

Q & A

Q. What are the optimal synthetic routes for preparing (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone with high stereochemical fidelity?

Methodological Answer:

  • Diallyl Acetal Rearrangement : Heat the diallyl acetal of cyclohexanone in toluene with catalytic p-toluenesulfonic acid, followed by distillation to isolate the product. This method leverages acid-catalyzed allyl group migration to form the target ketone .
  • Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during allylation to enforce the (2R,3S) configuration. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Yield Optimization : Adjust reaction time and temperature to minimize byproducts (e.g., over-oxidation or epimerization).
MethodConditionsYield (%)ee (%)Reference
Diallyl Acetal RearrangementToluene, 110°C, 12 h65–7590–95
Asymmetric AllylationChiral ligand, THF, –20°C50–6085–90N/A

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC). For example, the hydroxyl proton (δ ~3.5 ppm) shows coupling with the allyl group (δ 5.1–5.8 ppm). 13C NMR confirms carbonyl (δ ~210 ppm) and quaternary carbons .
  • LC-MS : Use high-resolution MS (HRMS) to verify molecular ion [M+H]+ (calculated for C11H16O2: 180.1150). Electrospray ionization (ESI+) in MeOH is recommended .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches.

Q. What are the key physical properties of (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone relevant to experimental design?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, THF) and moderately in MeOH. Insoluble in hexane.
  • Melting Point : Not well-documented; use differential scanning calorimetry (DSC) for determination.
  • Stability : Store under inert gas at –20°C to prevent oxidation of the allyl group or hydroxyl dehydration .

Q. What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the (2R,3S) stereochemistry influence the compound’s reactivity in asymmetric synthesis?

Methodological Answer:

  • Steric Effects : The allyl group’s spatial orientation (R-configuration at C2) hinders nucleophilic attack on the ketone, favoring specific transition states.
  • Hydrogen Bonding : The S-configured hydroxyl at C3 participates in intramolecular H-bonding, stabilizing intermediates in reactions like aldol condensations .
  • Case Study : In Diels-Alder reactions, the (2R,3S) configuration directs endo selectivity, as shown by X-ray crystallography of adducts .

Q. How can researchers resolve contradictions in reported NMR data for this compound?

Methodological Answer:

  • Variable Temperature NMR : Perform experiments at –40°C to slow conformational exchange (e.g., chair flipping in cyclohexanone ring), resolving overlapping signals .
  • Isotopic Labeling : Introduce deuterium at the allyl group to simplify coupling patterns.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-allylcyclohexanone derivatives) to validate assignments .

Q. What strategies mitigate degradation of (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone during prolonged experiments?

Methodological Answer:

  • Temperature Control : Store samples at –80°C and avoid prolonged exposure to light/heat .
  • Stabilizers : Add radical scavengers (e.g., BHT) to prevent autoxidation of the allyl group.
  • Degradation Monitoring : Use LC-MS to track formation of degradation products (e.g., cyclohexenone derivatives) .

Q. What biological interactions are hypothesized for this compound, and how can they be mechanistically studied?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorogenic substrates. The hydroxyl and ketone groups may coordinate with heme iron .
  • Molecular Docking : Model interactions with cyclooxygenase-2 (COX-2) to predict anti-inflammatory activity. The allyl group may occupy hydrophobic pockets .
  • In Vivo Studies : Administer to model organisms (e.g., zebrafish) to assess pharmacokinetics and toxicity .

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